Olradipine was developed as a novel antihypertensive agent, with its synthesis and pharmacological properties detailed in various patents and scientific literature. It is classified under the International Nonproprietary Names (INN) system as Olradipine and is recognized for its therapeutic applications in managing high blood pressure.
The synthesis of Olradipine involves several chemical reactions to produce the final dihydropyridine structure. The methods typically include:
The synthetic route is designed to be efficient, with high yields and minimal by-products, making it suitable for large-scale production .
Olradipine has a complex molecular structure characterized by its dihydropyridine core. The molecular formula is , and its structure can be described as follows:
The three-dimensional conformation of Olradipine influences its interaction with calcium channels and other biological targets .
Olradipine participates in several chemical reactions relevant to its pharmacological activity:
The mechanism of action of Olradipine primarily revolves around its role as a calcium channel blocker:
Clinical studies have demonstrated that Olradipine effectively lowers blood pressure without significant side effects commonly associated with other antihypertensive agents .
Olradipine exhibits several notable physical and chemical properties:
Olradipine's primary application lies in the treatment of hypertension. Its effectiveness has been evaluated in various clinical trials demonstrating significant reductions in systolic and diastolic blood pressure. Other potential applications include:
Olradipine emerged in the late 20th century during efforts to enhance the tissue selectivity and pharmacokinetic profiles of first-generation dihydropyridines (e.g., Nifedipine). Its synthesis employed esterification reactions typical of DHPs, but introduced a polar aminoethoxyethoxy moiety to improve blood-brain barrier penetration [10]. This structural innovation aligned with growing recognition that calcium dysregulation contributes to neuropsychiatric disorders like bipolar depression and neurodegenerative diseases [9]. Historically, DHPs were optimized for vascular selectivity, but Olradipine’s design—featuring a predicted pKa of 8.76—facilitated broader central nervous system activity, enabling exploration of calcium channel modulation in mood and cognitive pathways [9] [10].
Olradipine belongs to two pharmacologically significant families:
Table 1: Structural Features of Olradipine and Analogues
Compound | Core Structure | C4 Substituent | C2/C3 Esters | Unique Moieties |
---|---|---|---|---|
Olradipine | Dihydropyridine | 2,3-Dichlorophenyl | Methyl/ethyl | 2-(2-Aminoethoxy)ethoxymethyl |
Nifedipine | Dihydropyridine | 2-Nitrophenyl | Methyl | None |
Nimodipine | Dihydropyridine | 3-Nitrophenyl | Methyl/isopropyl | Methoxycarbonyl |
Olanzapine | Thienobenzodiazepine | Methylpiperazine | N/A | Thiophene fusion |
Olradipine’s pharmacological uniqueness arises from concurrent actions on voltage-gated calcium channels (VGCCs) and neurotransmitter receptors:
Calcium Channel Modulation
As an L-type calcium channel blocker (CCB), Olradipine inhibits extracellular Ca²⁺ influx through voltage-operated channels in vascular smooth muscle and neurons. Key mechanisms include:
Neurotransmitter Receptor Antagonism
Olradipine’s structural elements enable ancillary receptor interactions:
Table 2: Dual Pharmacodynamic Profile of Olradipine
Target System | Primary Action | Structural Basis | Functional Outcome |
---|---|---|---|
L-type VGCCs | Voltage-dependent blockade | DHP ring; C4 aryl group | Vasodilation; reduced neuronal Ca²⁺ overload |
5-HT₂A/2C receptors | Competitive antagonism (inferred) | 2,3-Dichlorophenyl moiety | Potential mood stabilization |
Dopamine D₂ receptors | Weak interaction | Basic aminoethoxy side chain | Possible antipsychotic synergy |
This dual-pathway architecture positions Olradipine as a multimodal agent for conditions where calcium dyshomeostasis intersects with neurotransmitter imbalances (e.g., vascular dementia, bipolar disorder) [1] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7